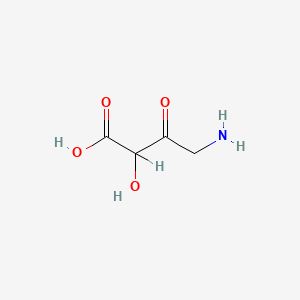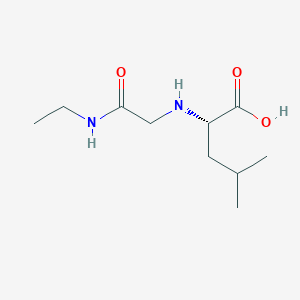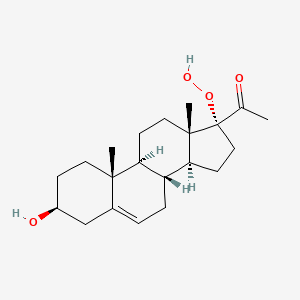![molecular formula C16H21NO3 B1196113 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B1196113.png)
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Descripción general
Descripción
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, also known as N-Demethylatropine, is a tropane alkaloid with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is a derivative of atropine, a well-known anticholinergic agent. This compound is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including bronchodilators like ipratropium bromide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate is commonly synthesized through the N-demethylation of atropine. One efficient method involves electrochemical N-demethylation using a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature . This method avoids hazardous oxidizing agents and toxic solvents, making it a greener alternative.
Industrial Production Methods: In industrial settings, noratropine is produced via oxidative N-demethylation of atropine using hydrogen peroxide (H2O2) in the presence of a FeIII-TAML catalyst . This method yields noratropine as the main product along with minor by-products such as N-formyl-noratropine .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Conversion of noratropine to its N-oxide derivative.
Reduction: Reduction of noratropine to form tropine.
Substitution: Alkylation of noratropine to produce derivatives like N-isopropyl-noratropine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and FeIII-TAML catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides such as isopropyl bromide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Tropine.
Substitution: N-isopropyl-noratropine.
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various tropane derivatives.
Biology: Studied for its interactions with muscarinic receptors.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to effects such as bronchodilation and reduced secretions . The primary molecular targets are the muscarinic receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion .
Comparación Con Compuestos Similares
Atropine: A tropane alkaloid with a similar structure but with an N-methyl group.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Homatropine: A derivative of atropine with a shorter duration of action.
Norscopolamine: A nortropane derivative similar to noratropine.
Uniqueness: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate is unique due to its role as an intermediate in the synthesis of important pharmaceutical agents like ipratropium bromide. Its selective N-demethylation process and greener synthesis methods make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYNAZQGVYHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903302 | |
| Record name | NoName_3947 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


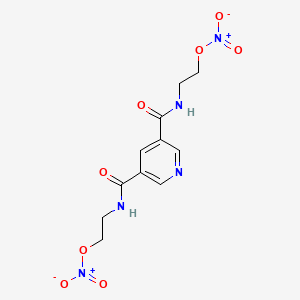

![(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B1196036.png)
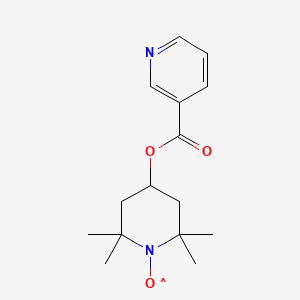

![[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate](/img/structure/B1196039.png)
![(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1196040.png)
![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)
